

Properties of CAS number 5649-36-5.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,6-Dimethyl-1H-indole**

Cat. No.: **B1345666**

[Get Quote](#)

An In-Depth Technical Guide on **2,6-Dimethyl-1H-indole** (CAS: 5649-36-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,6-Dimethyl-1H-indole**, identified by CAS number 5649-36-5. Indole and its derivatives are a critical class of heterocyclic compounds widely present in natural products and serving as essential scaffolds in medicinal chemistry.^{[1][2][3][4]} The indole framework is a key structural component in numerous pharmaceutical agents due to its ability to mimic peptide structures and bind to various enzymes.^{[2][3]} This document details the known physicochemical properties, a verified synthesis protocol, and analytical data for **2,6-Dimethyl-1H-indole** to support its application in research and development.

Physicochemical and General Properties

2,6-Dimethyl-1H-indole is an off-white solid organic compound.^[5] Its fundamental properties are crucial for its proper handling, storage, and application in synthetic chemistry. For optimal stability, it should be stored in a cool, dry place in a tightly sealed container.^[5]

Table 1: Physicochemical Properties of **2,6-Dimethyl-1H-indole**

Property	Value	Source
CAS Number	5649-36-5	[6] [7]
Molecular Formula	C ₁₀ H ₁₁ N	[6] [7]
Molecular Weight	145.20 g/mol	[6] [7]
Appearance	Off-white powder	[5]
Melting Point	82.5°C (estimate)	[6]
Boiling Point	273.05°C (estimate)	[6]
Density	1.0641 g/cm ³ (estimate)	[6]
Purity	≥ 97%	[5]

Synthesis Protocol

A general procedure for the synthesis of **2,6-Dimethyl-1H-indole** involves a palladium-catalyzed reaction between 3-methylaniline and acetone.[\[6\]](#)

Reaction Scheme

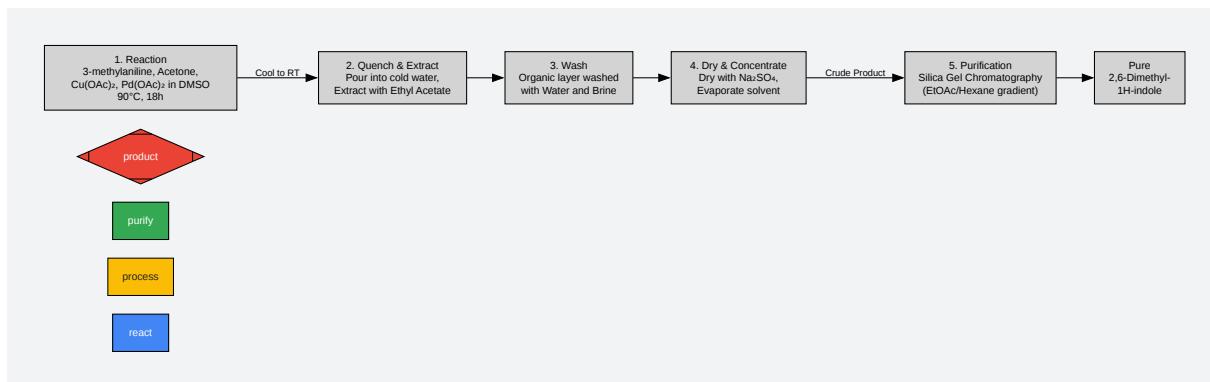
The synthesis proceeds via the reaction of 3-methylaniline with acetone in the presence of copper(II) acetate and a palladium(II) acetate catalyst.

Experimental Protocol

The following methodology details the synthesis and purification of **2,6-Dimethyl-1H-indole**.[\[6\]](#)

Materials:

- 3-methylaniline (5.00 g, 0.046 mol)
- Anhydrous copper(II) acetate (18.6 g, 0.093 mol)
- Palladium(II) acetate (0.208 g, 0.930 mmol)
- Acetone (25 mL)


- Dimethyl sulfoxide (DMSO) (25 mL)
- Ethyl acetate (500 mL)
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel (100-200 mesh)
- Hexane

Procedure:

- Reaction Setup: In a reaction tube, dissolve 3-methylaniline, anhydrous copper(II) acetate, and palladium(II) acetate in a mixture of acetone and dimethyl sulfoxide.
- Heating: Heat the reaction mixture at 90°C for 18 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature.
- Extraction: Pour the reaction mixture into cold water and extract with ethyl acetate (2 x 250 mL).
- Washing: Separate the organic layer and wash it sequentially with water and brine.
- Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.
- Purification: Purify the crude product by silica gel column chromatography (100-200 mesh) using a gradient elution of ethyl acetate/hexane to obtain the target compound.

The reported yield for this procedure is 15% (1.0 g).[\[6\]](#)

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification of **2,6-Dimethyl-1H-indole**.

Analytical Data

Characterization of the synthesized **2,6-Dimethyl-1H-indole** was reported using ¹H NMR and Mass Spectrometry.[6]

Table 2: Spectral Data for **2,6-Dimethyl-1H-indole**

Analysis Type	Data
¹ H NMR	(400 MHz, CDCl ₃): δ 10.70 (s, 1H), 7.23 (d, J = 8.00 Hz, 1H), 7.02 (s, 1H), 6.72 (d, J = 7.8 Hz, 1H), 6.01 (s, 1H), 2.34 (s, 6H)
Mass Spec.	(ESI, positive mode) m/z 146 ([M+H] ⁺)

Source:[6]

Biological Activity

As of the current literature survey, there is no specific, peer-reviewed data available detailing the biological activity or mechanism of action for **2,6-Dimethyl-1H-indole** (CAS 5649-36-5).

While the broader family of indole derivatives is known for a wide range of pharmacological activities—including anticancer, antimicrobial, and antiviral properties—these activities are highly dependent on the specific substitution patterns on the indole ring.^{[1][2][3]} For example, a study on dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives identified them as potent 5-HT(1D) agonists, but this refers to a different class of molecules where the indole nitrogen is substituted.^[8]

Professionals in drug development should consider **2,6-Dimethyl-1H-indole** as a chemical intermediate or a scaffold for further functionalization. Any potential biological activity would need to be determined through specific screening and experimental validation.

Conclusion

2,6-Dimethyl-1H-indole is a well-characterized chemical compound with established physicochemical properties and a defined synthetic route. The availability of detailed experimental protocols and analytical data provides a solid foundation for its use in synthetic and medicinal chemistry research. However, the absence of specific biological activity data underscores the opportunity for novel investigations into the potential pharmacological applications of this molecule and its derivatives. Researchers are encouraged to use this guide as a foundational resource for incorporating **2,6-Dimethyl-1H-indole** into their discovery and development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rjptonline.org [rjptonline.org]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. researchgate.net [researchgate.net]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinfo.com [nbinfo.com]
- 6. 1H-Indole, 2,6-dimethyl- CAS#: 5649-36-5 [m.chemicalbook.com]
- 7. 1H-Indole, 2,6-dimethyl- [webbook.nist.gov]
- 8. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Properties of CAS number 5649-36-5.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1345666#properties-of-cas-number-5649-36-5\]](https://www.benchchem.com/product/b1345666#properties-of-cas-number-5649-36-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com